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Compound Focus: 1-Ethynylpyrene

CAS No.: 34993-56-1

Cat. No.: S515764

The table below summarizes the single-crystal X-ray crystallography data for 1-Ethynylpyrene, 1-
Propynylpyrene, and 4-Propynylpyrene [1]:

Chemical Crystal . Volume
Compound Unit Cell Parameters
Formula System (A?)
1-Ethynylpyrene CisH1o P2i/c (a=14.571(2)) A, (b=3.9094(5)) 1,113.5(2)
(1-EP) A, (c=20.242(3))A, (B =
105.042(2)°)
1-Propynylpyrene C19oH12 P2i/n (a=8.970(2) ) A, (b =10.136(1) ) 1,261.5(4)
(1-PP) A, (c=14.080(3)) A, (B=99.77(2)
°)
4-Propynylpyrene CioH12 Pbca (a=9.904(1)) A, (b=13.174(2) ) 2,531.4(5)
(4-PP) A, (c=19.401(2)) A

Additional Data for 1-Ethynylpyrene (1-EP) [1]:

Z=4

Calculated Density = 1.350 Mg/m3
Absorption Coefficient = 0.77 cm~!

0 range for data collection = 2.0 to 37.5°
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¢ Independent Reflections = 8,889 (from 82,390 measurements)
e Observed Reflections [I > 20(1)] = 3,508
¢ Final R value = 0.054

Experimental Methodology for X-ray Crystallography

The general methodology for the conventional X-ray structure determination is described below [1].
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Crystal Mounting
on Diffractometer

X-ray Data Collection
(Mo Ka radiation, ®:28 scan mode)

Data Correction
(Lorentz, polarization effects)

Structure Solution
(using SIR program)

Structure Refinement
(Full-matrix least-squares on F)

Deposition
(CCDC 731480, 731481, 731482)
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Click to download full resolution via product page
Workflow for determining the crystal structure of pyrene acetylene inhibitors.

Key Experimental Details [1]:

e Sample Preparation: Crystals were grown by slow evaporation of solvent mixtures (e.g., ethylene
glycol/acetone for 1-EP, hexane/acetone for 1-PP, cyclohexane for 4-PP).

o Data Collection: A diffractometer with a molybdenum X-ray tube (Mo Ka radiation) and a graphite
monochromator was used. Data were collected in w:20 scan mode.

o Data Processing: Measured reflections were corrected for Lorentz and polarization effects.
Symmetry-equivalent reflections were averaged.

e Structure Solution and Refinement: Structures were solved using the SIR method [1]. Full-matrix
least-squares refinements were performed on the structure factor ( F ). Non-hydrogen atoms were
refined anisotropically.

e Special Procedure for 1-EP: The electron density distribution of 1-EP was determined using low-
temperature (130 K) X-ray diffraction measurements and a multipole refinement model to describe
non-spherical atomic electron distributions [1].

Biological Activity and Inhibition Mechanism

These aryl acetylenes act as inhibitors for cytochrome P450 enzymes (CYPs) 1A1, 1A2, 1B1, 2A6, and 2B1

[1]. The inhibition mechanism involves the enzyme's oxidation of the acetylene group.
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Post-oxidation pathways for acetylene-based P450 inhibitors.

Key Findings on Mechanism and Selectivity [1]:

o Site of Oxidation: Electron density analysis showed the terminal acetylenic carbon is more negative,
making it the proposed site of oxidation, leading to a ketene intermediate [1].

¢ Enzyme Selectivity: 1-Ethynylpyrene acts as a mechanism-based inhibitor (suicide inhibitor) of
P450s 1A1 and 1A2 but as a reversible inhibitor of P450 2B1 [1]. This selectivity helps discriminate
between enzymes in the P450 1A and 1B families [1].

Applications and Further Research

¢ Probes and Therapeutics: These inhibitors can be used to study enzyme active sites, model
anticancer drugs, and potentially inhibit the metabolic activation of procarcinogens [1].
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e Fluorescent Probes: 1-Ethynylpyrene is used as a fluorescent tag in materials chemistry, such as
in Metal-Organic Frameworks (MOFs) for detecting explosives like 2,4,6-trinitrophenol (TNP) [2].

¢ Related Compounds: The 7-ethynylcoumarin derivatives also act as potent and selective
mechanism-based inhibitors for P450s 1A1 and 1A2, demonstrating the broader relevance of the
acetylene functional group in inhibitor design [3].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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